molecular formula C9HF17O5S B1581872 1,1,2,2-tetrafluoroethene;1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxyethanesulfonic acid CAS No. 31175-20-9

1,1,2,2-tetrafluoroethene;1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxyethanesulfonic acid

Cat. No.: B1581872
CAS No.: 31175-20-9
M. Wt: 544.14 g/mol
InChI Key: FOYUGSIADQEOEK-UHFFFAOYSA-N
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Description

Nafion® dispersion solution DE1021 CS type is a perfluorinated ion-exchange membrane known for its high ionic conductivity and excellent chemical stability. It is widely used in various scientific research applications due to its unique properties.

Mechanism of Action

Target of Action

The primary target of Nafion® dispersion solution DE1021 CS type is to act as a fluorinated proton conducting polymer . It is used in ion-exchange resins and membranes .

Mode of Action

Nafion® interacts with its targets by facilitating efficient proton transport. It acts as a separator between the anode and cathode chambers in certain applications, such as fuel cells. This prevents the mixing of gases while ensuring efficient proton transport.

Biochemical Pathways

Nafion® affects the proton exchange biochemical pathway. It is used in the fabrication of proton exchange membrane fuel cells (PEMFCs), where it facilitates the transport of protons while separating the anode and cathode reactions .

Pharmacokinetics

It’s important to note that nafion® is insoluble in water , which can impact its dispersion and application in aqueous systems.

Result of Action

The result of Nafion®'s action is the efficient conduction of protons, which is crucial in applications like fuel cells. By acting as a separator and preventing the mixing of gases, it allows for the effective operation of these cells.

Action Environment

The action of Nafion® can be influenced by environmental factors. For instance, it is sensitive to moisture , which can affect its performance. Furthermore, its storage environment can impact its stability and efficacy. It is recommended to store Nafion® in a cool, dry place to maintain its performance and stability.

Biochemical Analysis

Biochemical Properties

Nafion® dispersion solution DE1021 CS type acts as a fluorinated proton conducting polymer in ion-exchange resins and membranes . This property allows it to interact with various biomolecules in biochemical reactions. Specific enzymes, proteins, or other biomolecules that Nafion® interacts with are not mentioned in the available resources.

Molecular Mechanism

Its role as a fluorinated proton conducting polymer suggests that it may exert its effects at the molecular level through its interaction with ion-exchange resins and membranes .

Preparation Methods

The preparation of Nafion® dispersion solution DE1021 CS type involves the polymerization of tetrafluoroethylene with perfluorovinyl ether groups terminated with sulfonate groups . The reaction conditions typically include high temperatures and pressures to achieve the desired polymer structure. Industrial production methods involve the use of advanced polymerization techniques to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Nafion® dispersion solution DE1021 CS type undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can occur, especially in the presence of reducing agents.

    Substitution: Substitution reactions are common, where functional groups in the compound are replaced by other groups.

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Nafion® dispersion solution DE1021 CS type has a wide range of scientific research applications, including:

    Electrocatalysis and Fuel Cells: Its proton conductivity makes it valuable for research in electrocatalysis and fuel cells.

    Electrolysis and Water Splitting: Nafion’s proton conduction properties are employed in water electrolysis research, where it acts as a separator between anode and cathode chambers.

    Battery Research: Nafion membranes are used as separators in lithium-ion batteries due to their ionic conductivity and ability to suppress unwanted ionic transport.

Comparison with Similar Compounds

Nafion® dispersion solution DE1021 CS type is unique due to its high ionic conductivity and chemical stability. Similar compounds include:

    Perfluorosulfonic acid: Another ion-exchange membrane with similar properties but different structural characteristics.

    Poly(perfluoro-3,6-dioxa-4-methyl-7-octenesulfonic acid-co-tetrafluoroethene): A copolymer with comparable applications but distinct molecular structure.

Nafion® stands out due to its superior performance in various scientific research applications, making it a preferred choice for researchers.

Properties

IUPAC Name

1,1,2,2-tetrafluoroethene;1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxyethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HF13O5S.C2F4/c8-1(9)2(10)24-5(15,16)3(11,4(12,13)14)25-6(17,18)7(19,20)26(21,22)23;3-1(4)2(5)6/h(H,21,22,23);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOYUGSIADQEOEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)F)(OC(C(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)O)(F)F)F)(F)F)F.C(=C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9HF17O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

31175-20-9
Record name Perfluoro-3,6-dioxa-4-methyl-7-octenesulfonic acid-tetrafluoroethylene copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31175-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID601337044
Record name Nafion Monomers
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601337044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

544.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Hygroscopic solid; [Sigma-Aldrich MSDS]
Record name Nafion
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CAS No.

31175-20-9
Record name Ethanesulfonic acid, 2-[1-[difluoro[(1,2,2-trifluoroethenyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoro-, polymer with 1,1,2,2-tetrafluoroethene
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanesulfonic acid, 2-[1-[difluoro[(1,2,2-trifluoroethenyl)oxy]methyl]-1,2,2,2-tetrafluoroe thoxy]-1,1,2,2-tetrafluoro-, polymer with 1,1,2,2-tetrafluoroethene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,2,2-tetrafluoroethene;1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxyethanesulfonic acid
Reactant of Route 2
1,1,2,2-tetrafluoroethene;1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxyethanesulfonic acid
Reactant of Route 3
1,1,2,2-tetrafluoroethene;1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxyethanesulfonic acid
Reactant of Route 4
Reactant of Route 4
1,1,2,2-tetrafluoroethene;1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxyethanesulfonic acid
Reactant of Route 5
1,1,2,2-tetrafluoroethene;1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxyethanesulfonic acid

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